

An In-Depth Technical Guide to (3R)-3-Hydroxy-11,14-eicosadienoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-11(Z),14(Z)-eicosadienoic acid

Cat. No.: B13444257

[Get Quote](#)

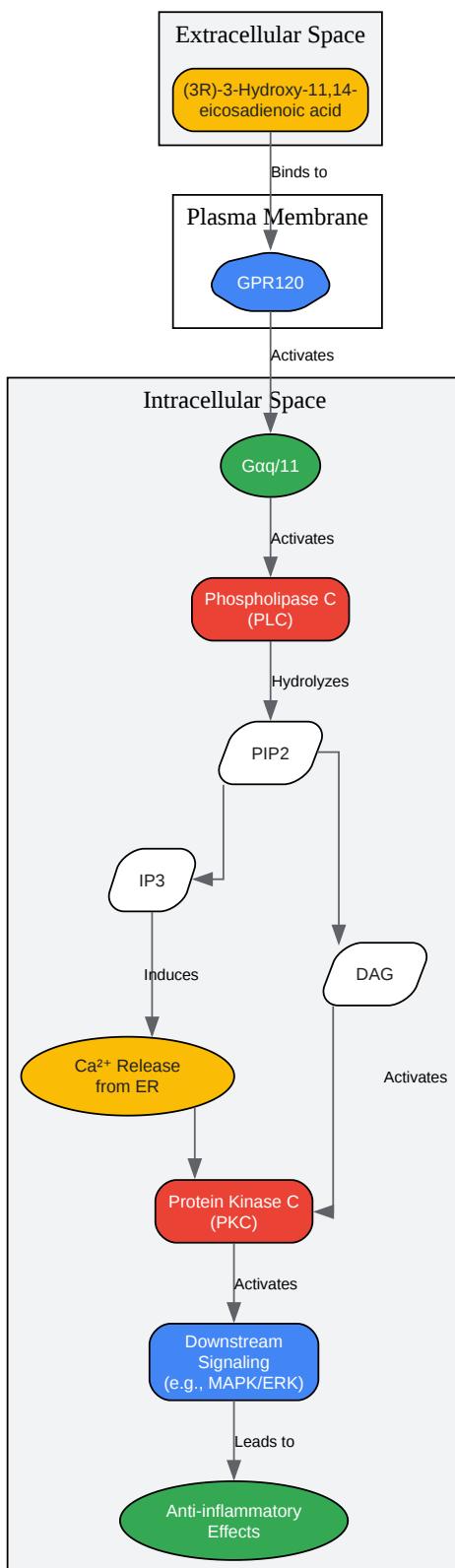
For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-Hydroxy-11,14-eicosadienoic acid is a chiral, 20-carbon polyunsaturated fatty acid belonging to the class of 3-hydroxy fatty acids. While specific research on this particular molecule is limited, its structural features suggest potential involvement in cellular signaling, particularly in inflammatory and metabolic pathways, similar to other known hydroxyeicosanoids. This guide provides a comprehensive overview of its known properties, a plausible synthesis route, analytical methodologies, and a hypothesized biological role based on related compounds.

Core Properties

(3R)-3-Hydroxy-11,14-eicosadienoic acid is a specialized fatty acid with distinct chemical and physical characteristics. A summary of its core properties is presented below.


Property	Value	Source
CAS Number	1214975-42-4	[1]
Molecular Formula	C ₂₀ H ₃₆ O ₃	[1]
Molecular Weight	324.5 g/mol	[1]
IUPAC Name	(3R)-3-hydroxyicosa-11,14-dienoic acid	N/A
Synonyms	3-Hydroxy-11(Z),14(Z)-eicosadienoic acid	[1]
Physical State	Liquid (supplied in solution)	N/A
Purity	>98% (commercially available)	N/A
Storage	Freezer	[1]

Hypothesized Biological Activity and Signaling Pathway

While direct studies on the biological functions of (3R)-3-Hydroxy-11,14-eicosadienoic acid are not readily available in published literature, its structural similarity to other 3-hydroxylated fatty acids and eicosanoids suggests it may act as a signaling molecule. Many eicosanoids and fatty acids exert their effects through G-protein coupled receptors (GPCRs).[\[2\]](#)[\[3\]](#)[\[4\]](#)

A plausible mechanism of action for (3R)-3-Hydroxy-11,14-eicosadienoic acid involves its interaction with a GPCR, such as GPR120, which is known to be activated by long-chain fatty acids, including omega-3 fatty acids.[\[2\]](#) Activation of GPR120 can lead to the initiation of downstream signaling cascades that play a role in inflammation and metabolism.

Below is a proposed signaling pathway for (3R)-3-Hydroxy-11,14-eicosadienoic acid, based on the known signaling of GPR120.

[Click to download full resolution via product page](#)

Proposed GPR120 Signaling Pathway for (3R)-3-Hydroxy-11,14-eicosadienoic acid.

Experimental Protocols

Chiral Synthesis of (3R)-3-Hydroxy-11,14-eicosadienoic Acid

The following is a plausible, detailed protocol for the asymmetric synthesis of (3R)-3-Hydroxy-11,14-eicosadienoic acid, adapted from established methods for synthesizing chiral hydroxy fatty acids.^{[5][6]} This multi-step synthesis involves the creation of a chiral epoxide intermediate followed by coupling and subsequent modifications.

[Click to download full resolution via product page](#)

Workflow for the Asymmetric Synthesis of the Target Molecule.

Step 1: Synthesis of a Chiral Epoxide Intermediate An appropriate starting aldehyde is subjected to an asymmetric epoxidation reaction, such as the Sharpless epoxidation, to yield a chiral epoxide with the desired (R) or (S) configuration.

Step 2: Alkylation The chiral epoxide is then reacted with the lithium salt of a suitable terminal alkyne (containing the C11 and C14 double bond precursors) in the presence of a Lewis acid like $\text{BF}_3 \cdot \text{OEt}_2$. This opens the epoxide ring and forms a new carbon-carbon bond, creating a secondary alcohol with the desired stereochemistry.

Step 3: Partial Reduction of the Alkyne The internal alkyne in the coupled product is partially reduced to a cis-alkene using a catalyst such as Lindlar's catalyst in the presence of hydrogen gas. This step is crucial for establishing the (Z) configuration of the double bonds.

Step 4: Deprotection and Oxidation Any protecting groups used during the synthesis are removed. The terminal functional group is then oxidized to a carboxylic acid to yield the final product, (3R)-3-Hydroxy-11,14-eicosadienoic acid.

Purification and Characterization: Purification at each step is typically performed using flash column chromatography. The structure and stereochemistry of the final product and

intermediates are confirmed using NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and chiral HPLC.

Extraction and Analysis by LC-MS

The following protocol outlines a general procedure for the extraction and analysis of (3R)-3-Hydroxy-11,14-eicosadienoic acid from a biological matrix (e.g., cell culture or plasma) using liquid chromatography-mass spectrometry (LC-MS).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Workflow for Extraction and LC-MS Analysis.

1. Sample Preparation and Lipid Extraction:

- To a 1 mL biological sample, add an internal standard (e.g., a deuterated analog of the analyte).
- Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method).
- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic solvent under a stream of nitrogen.

2. Solid Phase Extraction (Optional Cleanup):

- For complex matrices, the dried lipid extract can be reconstituted and further purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

3. LC-MS/MS Analysis:

- Liquid Chromatography: Reconstitute the dried extract in a suitable solvent (e.g., methanol). Inject the sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry: Perform detection using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor for the specific precursor-to-product ion transitions for (3R)-3-Hydroxy-11,14-eicosadienoic acid and its internal standard.

4. Quantification:

- Generate a standard curve using known concentrations of a purified standard of (3R)-3-Hydroxy-11,14-eicosadienoic acid.
- Quantify the amount of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Cell-Based GPCR Activation Assay

This protocol describes a general method to assess the ability of (3R)-3-Hydroxy-11,14-eicosadienoic acid to activate a GPCR, such as GPR120, in a cell-based assay.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

1. Cell Culture and Transfection:

- Culture a suitable host cell line (e.g., HEK293) that does not endogenously express the target GPCR.
- Transfect the cells with a plasmid encoding the human GPR120 receptor. A co-transfection with a reporter gene, such as luciferase under the control of a response element (e.g., NFAT), can be used for signal detection.

2. Compound Treatment:

- Plate the transfected cells in a 96-well plate.
- Prepare serial dilutions of (3R)-3-Hydroxy-11,14-eicosadienoic acid in a suitable vehicle (e.g., DMSO) and then in assay buffer.

- Add the compound dilutions to the cells and incubate for a specified period (e.g., 4-6 hours).

3. Signal Detection:

- If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a plate reader.
- Alternatively, intracellular calcium mobilization, another common downstream event of Gq-coupled GPCR activation, can be measured using a calcium-sensitive fluorescent dye.

4. Data Analysis:

- Plot the response (e.g., luminescence, fluorescence) against the compound concentration.
- Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion

(3R)-3-Hydroxy-11,14-eicosadienoic acid is a chiral polyunsaturated fatty acid with potential as a signaling molecule, likely acting through G-protein coupled receptors to modulate inflammatory and metabolic pathways. While direct experimental evidence for its biological activity is currently limited, this guide provides a framework for its synthesis, analysis, and functional characterization based on established methodologies for similar lipid mediators. Further research is warranted to fully elucidate the specific biological roles and therapeutic potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]

- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Lipid Metabolism [promega.in]
- 13. Microplate Assays for Cell Signaling and Lipids | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (3R)-3-Hydroxy-11,14-eicosadienoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13444257#3r-3-hydroxy-11-14-eicosadienoic-acid-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com